7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. This compound features a quinazolinone core, which is significant in medicinal chemistry due to its diverse biological activities. The furan and pyrimidine substituents enhance its chemical properties, making it a subject of interest for drug development.
This compound is synthesized through multi-step organic reactions, drawing on readily available starting materials. The synthesis typically involves the formation of the quinazolinone core followed by the introduction of the piperazine and pyrimidine groups.
7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one belongs to the class of quinazolinone derivatives. Quinazolinones are known for their varied biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
The synthesis of 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yields and purity of the final product.
The molecular formula for 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is C19H20N4O. The structure consists of:
The molecular weight of this compound is approximately 320.39 g/mol. Its structural complexity is characterized by multiple rings and functional groups that influence its reactivity and interactions in biological systems.
7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can participate in various chemical reactions:
The choice of reagents and conditions for these reactions significantly impacts the yield and purity of the resulting products. Careful optimization is essential for successful transformations.
The mechanism of action for 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrimidine-piperazine moiety allows for binding to various neurotransmitter receptors, potentially modulating their activity.
Upon binding to these receptors, the compound may influence cellular signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells. Further studies are required to elucidate specific pathways involved in its action.
The compound exhibits a solid-state at room temperature with a melting point that can vary based on purity but typically falls within a defined range indicative of its crystalline nature.
Key chemical properties include:
7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has potential applications in medicinal chemistry due to its pharmacological properties:
Quinazolinones represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since their initial synthesis. The foundational work began in 1869 when Griess synthesized the first quinazoline derivative via condensation reactions involving anthranilic acid and cyanogens [6] [9]. This paved the way for Gabriel and Colman's systematic studies in 1903, which elucidated key physicochemical properties and synthetic routes [9]. The mid-20th century marked a transformative period with the development of clinically approved quinazolinone-based drugs. Notable examples include:
Table 1: Historical Milestones in Quinazolinone Therapeutics
Year | Development | Significance |
---|---|---|
1869 | First synthesis by Griess | Established core scaffold from anthranilic acid and cyanogens [6] |
1903 | Systematic studies by Gabriel and Colman | Defined physicochemical properties [9] |
1970s | Prazosin/doxazosin approval | Validated antihypertensive applications [4] |
2000s | Erastin development | Pioneered ferroptosis induction in oncology [6] |
Recent decades have focused on structural diversification, particularly through Niementowski synthesis (anthranilic acid + formamide) and transition metal-catalyzed methods, enabling complex modifications for enhanced bioactivity [6] [9].
The integration of furan and pyrimidine-piperazine moieties into quinazolinones enhances target affinity and pharmacokinetic properties through distinct mechanisms:
Furan Ring: Acts as a bioisostere for phenyl or other heterocycles, improving metabolic stability and membrane permeability. Its electron-rich nature facilitates π-π stacking with biological targets. In antifungal quinazolinones, furan substitution at C-7 increases lipophilicity, promoting membrane penetration [4] [8]. For example, derivatives bearing furan-2-yl groups exhibit MIC values of 0.016–0.125 μg/mL against Candida albicans, outperforming fluconazole (0.5–4 μg/mL) [1].
Pyrimidine-Piperazine Hybrid: Serves as a conformationally constrained linker that enhances hydrogen bonding and cation-π interactions. The pyrimidine ring offers hydrogen bond acceptors (N1, N3), while the piperazine moiety provides protonatable nitrogen atoms for salt bridge formation with biological targets. This hybrid is pivotal in antimicrobial and antidiabetic agents:
Table 2: Structural Contributions to Bioactivity
Moiety | Key Interactions | Biological Impact |
---|---|---|
Furan-2-yl (C7) | π-π stacking, hydrophobic interactions | Enhances antifungal activity; improves logP [4] |
Pyrimidine (C2') | Hydrogen bond acceptance (N1, N3) | Targets ATP-binding sites (e.g., DNA gyrase) [8] |
Piperazine (N4') | Cation-π/salt bridge formation | Augments solubility and enzyme affinity [10] |
In the target compound, 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, these moieties synergize: The furan optimizes membrane penetration, while the pyrimidine-piperazine hybrid directs high-affinity binding to enzymatic pockets.
Quinazolinone nomenclature hinges on carbonyl position and saturation state, critically influencing pharmacological behavior:
7,8-Dihydroquinazolin-5(6H)-one: Specifies partial saturation at C7–C8 and carbonyl at C5, reducing aromaticity but enhancing conformational flexibility for target engagement [6] [9].
Positional Isomerism:
Table 3: Positional Isomerism and Functional Impact
Scaffold Type | Key Structural Features | Pharmacological Consequence |
---|---|---|
2-Substituted-4(3H)-quinazolinone | Carbonyl at C4; unsaturation at N3–C4 | Preferred for kinase inhibition (e.g., EGFR/B-Raf) [1] |
7,8-Dihydroquinazolin-5(6H)-one | Carbonyl at C5; saturation at C7–C8 | Enhanced metabolic stability; flexibility for CNS targets [9] |
2,4-Quinazolinedione | Dicarbonyl at C2/C4 | Dual hydrogen bonding; antimalarial applications [6] |
The target compound's designation as a 5(6H)-one specifies the carbonyl at C5 and saturation across C7–C8, distinguishing it from 4-oxo isomers. The furan-2-yl at C7 and pyrimidinyl-piperazine at C2 position this molecule within a specialized class of dihydroquinazolines optimized for dual hydrogen bonding and hydrophobic interactions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7